molecular formula C9H9ClOS B1459818 S-2-Chlorobenzyl ethanethioate CAS No. 887092-71-9

S-2-Chlorobenzyl ethanethioate

Cat. No. B1459818
CAS RN: 887092-71-9
M. Wt: 200.69 g/mol
InChI Key: CYOYOMBXWRTWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of S-2-Chlorobenzyl ethanethioate is C9H9ClOS. Its molecular weight is 200.69 g/mol .

Scientific Research Applications

Pharmaceutical Research

“S-2-Chlorobenzyl ethanethioate” is explored in pharmaceutical research for its potential as a building block in the synthesis of various therapeutic compounds. Its chemical structure allows for the introduction of sulfur-containing moieties, which are prevalent in many drugs due to their biological relevance and pharmacological properties .

Material Science

In materials science, this compound is utilized in the development of new polymeric materials. The thioester group in “S-2-Chlorobenzyl ethanethioate” can act as a crosslinking agent, potentially leading to polymers with enhanced thermal stability and mechanical strength .

Environmental Science

Researchers are investigating the use of “S-2-Chlorobenzyl ethanethioate” in environmental science, particularly in the synthesis of chemicals that could help in the remediation of pollutants. Its reactivity with various organic and inorganic substances makes it a candidate for creating compounds that can neutralize or sequester environmental contaminants .

Food Industry

The food industry may benefit from the application of “S-2-Chlorobenzyl ethanethioate” in the synthesis of flavor compounds or as a precursor to food additives that require sulfur-based components. Its role in the development of these compounds could lead to new tastes and preservatives .

Cosmetics

In the cosmetics industry, “S-2-Chlorobenzyl ethanethioate” could be used to synthesize components of fragrances or as an intermediate in the production of skincare products. The compound’s ability to undergo various chemical reactions makes it versatile for creating a wide range of cosmetic ingredients .

Agriculture

Agricultural research includes the exploration of “S-2-Chlorobenzyl ethanethioate” for the synthesis of novel pesticides or herbicides. The compound’s chemical properties may be harnessed to develop new formulations that are more effective and environmentally friendly .

Safety and Hazards

The safety data sheet for S-2-Chlorobenzyl ethanethioate indicates that it is for R&D use only and not for medicinal, household, or other use . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

S-[(2-chlorophenyl)methyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOYOMBXWRTWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-2-Chlorobenzyl ethanethioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-2-Chlorobenzyl ethanethioate
Reactant of Route 2
Reactant of Route 2
S-2-Chlorobenzyl ethanethioate
Reactant of Route 3
Reactant of Route 3
S-2-Chlorobenzyl ethanethioate
Reactant of Route 4
Reactant of Route 4
S-2-Chlorobenzyl ethanethioate
Reactant of Route 5
Reactant of Route 5
S-2-Chlorobenzyl ethanethioate
Reactant of Route 6
Reactant of Route 6
S-2-Chlorobenzyl ethanethioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.